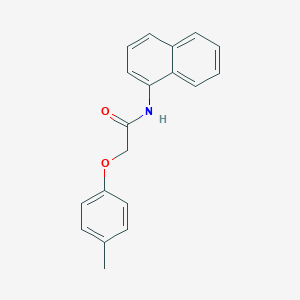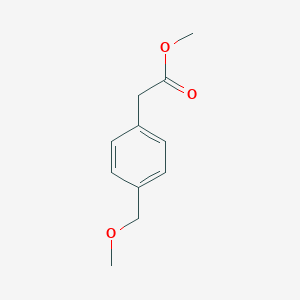![molecular formula C11H15NO2 B171463 3-[Benzyl(methyl)amino]propanoic acid CAS No. 149692-49-9](/img/structure/B171463.png)
3-[Benzyl(methyl)amino]propanoic acid
説明
3-[Benzyl(methyl)amino]propanoic acid is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. Although the provided papers do not directly discuss 3-[Benzyl(methyl)amino]propanoic acid, they do provide insights into related compounds and their synthesis, structure, and reactivity which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, heterocyclic compounds derived from 3-(4-phenyl) benzoyl propionic acid were synthesized using this acid as a starting material, leading to the formation of various compounds such as furanones, pyrrolinones, and quinazolinones . Similarly, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs involved a series of steps to evaluate their binding affinity and antagonist activity for certain receptors . These methods can provide a framework for the synthesis of 3-[Benzyl(methyl)amino]propanoic acid by analogy.
Molecular Structure Analysis
The molecular structure and geometry of compounds are often determined using spectroscopic techniques and computational methods. For example, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular structures were optimized using density functional theory . These techniques could similarly be applied to analyze the molecular structure of 3-[Benzyl(methyl)amino]propanoic acid.
Chemical Reactions Analysis
The reactivity of compounds is influenced by their functional groups and molecular structure. The azo-benzoic acids exhibited acid-base dissociation and azo-hydrazone tautomerism, which were dependent on solvent composition and pH . The derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids were converted into compounds with antimicrobial activity, demonstrating the potential for chemical modification and the synthesis of biologically active molecules . These findings suggest that 3-[Benzyl(methyl)amino]propanoic acid may also undergo interesting chemical reactions that could be explored for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are crucial for its practical applications. While the papers provided do not directly discuss the properties of 3-[Benzyl(methyl)amino]propanoic acid, they do mention properties of similar compounds. For example, the UV-VIS absorption spectra of azo-benzoic acids were measured in different solvents, indicating the importance of solvent interactions . The antimicrobial activity of N-substituted-β-amino acid derivatives also highlights the biological relevance of these compounds . These insights can guide the investigation into the properties of 3-[Benzyl(methyl)amino]propanoic acid.
科学的研究の応用
Fluorescence Derivatisation in Biological Assays
3-[Benzyl(methyl)amino]propanoic acid has been utilized in the derivatization of amino acids for fluorescence studies. For instance, Frade et al. (2007) coupled this compound with various amino acids, resulting in derivatives that exhibit strong fluorescence. These derivatives were useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH, and good quantum yields (Frade et al., 2007).
Radiopharmaceutical Applications
In the field of radiopharmaceuticals, Luo et al. (2019) developed an automated synthesis process for a PET imaging radiopharmaceutical involving 3-[Benzyl(methyl)amino]propanoic acid. This compound was used for imaging sphingosine-1 phosphate receptor 1 (S1P1), demonstrating its utility in advanced imaging techniques (Luo et al., 2019).
Alkylation and Amination in Chemical Synthesis
The compound has also been used in chemical synthesis processes. Estermann and Seebach (1988) utilized it in the diastereoselective alkylation of 3-aminobutanoic acid. This application underscores its versatility in synthesizing complex organic compounds (Estermann & Seebach, 1988).
Antimicrobial Activity
The compound's derivatives have been investigated for antimicrobial activity. Mickevičienė et al. (2015) synthesized derivatives containing 3-[Benzyl(methyl)amino]propanoic acid, which showed significant antimicrobial activity against various bacterial strains (Mickevičienė et al., 2015).
Renewable Building Blocks in Material Science
This compound has been explored as a renewable building block in material science. Trejo-Machin et al. (2017) investigated its use in enhancing the reactivity of molecules towards benzoxazine ring formation, demonstrating its potential in sustainable material synthesis (Trejo-Machin et al., 2017).
Synthesis of Amino Acid Derivatives
Its role in the synthesis of amino acid derivatives is also notable. Tanifuji et al. (2016) developed a catalytic asymmetric synthetic route using 3-[Benzyl(methyl)amino]propanoic acid for tetrahydroisoquinoline alkaloids (Tanifuji et al., 2016).
特性
IUPAC Name |
3-[benzyl(methyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(8-7-11(13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWKFUBWBLIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(methyl)amino]propanoic acid | |
CAS RN |
149692-49-9 | |
| Record name | 3-[benzyl(methyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)
